molecular formula C16H23ClN4O7S3 B034929 Capozide CAS No. 110075-07-5

Capozide

Cat. No. B034929
M. Wt: 515 g/mol
InChI Key: SFIUYASDNWEYDB-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capozide is a combination drug that is used to treat high blood pressure. It is a combination of two drugs, captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme (ACE) inhibitor, while hydrochlorothiazide is a diuretic. Capozide works by relaxing blood vessels and reducing the amount of water in the body, which helps to lower blood pressure.

Mechanism Of Action

Capozide works by inhibiting the action of Capozide, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the action of Capozide, captopril reduces the formation of angiotensin II, which leads to vasodilation and a decrease in blood pressure. Hydrochlorothiazide works by increasing the excretion of sodium and water from the body, which reduces the volume of blood and decreases blood pressure.

Biochemical And Physiological Effects

Capozide has several biochemical and physiological effects. It reduces the levels of angiotensin II, aldosterone, and catecholamines in the body. It also increases the levels of bradykinin, which is a vasodilator. Capozide reduces the resistance of blood vessels, which leads to a decrease in blood pressure. It also reduces the workload of the heart by reducing the volume of blood in the body.

Advantages And Limitations For Lab Experiments

Capozide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to animals for research purposes. However, capozide also has some limitations. It can cause side effects such as hypotension, electrolyte imbalances, and renal dysfunction, which may affect the results of experiments. It is also not suitable for use in some animal models due to differences in drug metabolism and pharmacokinetics.

Future Directions

There are several future directions for research on capozide. One area of research is the development of new Capozide inhibitors and diuretics with improved efficacy and fewer side effects. Another area of research is the identification of new targets for the treatment of hypertension, such as the renin-angiotensin system and the sympathetic nervous system. Additionally, research is needed to better understand the long-term effects of capozide on cardiovascular health and to identify new biomarkers for the early detection of hypertension.

Synthesis Methods

Capozide is synthesized by combining captopril and hydrochlorothiazide in specific proportions. Captopril is synthesized by reacting L-proline with 3-mercapto-2-methylpropanoyl-L-proline. Hydrochlorothiazide is synthesized by reacting 4-amino-6-chloro-1,3-benzenedisulfonamide with 1,1-dioxide.

Scientific Research Applications

Capozide is widely used in scientific research to study the effects of Capozide inhibitors and diuretics on blood pressure. It is also used to study the effects of these drugs on various physiological and biochemical parameters.

properties

CAS RN

110075-07-5

Product Name

Capozide

Molecular Formula

C16H23ClN4O7S3

Molecular Weight

515 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1

InChI Key

SFIUYASDNWEYDB-HHQFNNIRSA-N

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

synonyms

Capozide
captopril - hydrochlorothiazide
captopril, hydrochlorothiazide drug combination

Origin of Product

United States

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